molecular formula C18H15N5S B3012954 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 894057-10-4

3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B3012954
CAS No.: 894057-10-4
M. Wt: 333.41
InChI Key: CIEDYPRNHUWJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a useful research compound. Its molecular formula is C18H15N5S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Agents

  • Triazolo[4,3-b]pyridazine derivatives, similar in structure to the specified compound, have been synthesized and shown to possess significant coronary vasodilating and antihypertensive activities. These compounds, including 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, are considered promising potential cardiovascular agents (Sato et al., 1980).

Crystal Structure and Theoretical Studies

  • Pyridazine derivatives, including those with triazole groups, have been synthesized and characterized, with their structures confirmed by techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their properties, such as energy levels and quantum chemical parameters (Sallam et al., 2021).

Antimicrobial Agents

  • Triazolo[4,3-a]pyridines, similar to the compound , have been synthesized and demonstrated potent antimicrobial properties. These compounds were synthesized via an iodine(III)-mediated oxidative approach and have shown effectiveness as antibacterial and antifungal agents (Prakash et al., 2011).

Antidiabetic Drugs

  • Triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound, have been synthesized and evaluated as potential anti-diabetic medications. These compounds have shown promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities (Bindu et al., 2019).

Antiviral Agents

  • Novel triazolo[4,3-b]pyridazine derivatives have been synthesized and shown promising antiviral activity, particularly against hepatitis-A virus. These derivatives have been studied using plaque reduction infectivity assay to determine their effectiveness in reducing virus count (Shamroukh & Ali, 2008).

Antihistaminic Activity

  • Fused pyridazines with cyclic amines, including triazolo[1,5-b]pyridazines, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Some of these compounds have shown significant potential in this area (Gyoten et al., 2003).

Antitubulin Agents

  • A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed and tested as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity and have been evaluated for their potential in disrupting tubulin microtubule dynamics (Xu et al., 2016).

Future Directions

The future research directions could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further studies could also explore the biological activities of this specific compound.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-18-21-20-17-9-8-16(22-23(17)18)15-3-2-10-19-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDYPRNHUWJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.